4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole
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Overview
Description
4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromo-substituted alkyl chain and a methyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form 1,2,3-triazoles.
Alkylation: The final step involves the alkylation of the triazole ring with 3-bromo-2-methylpropyl bromide in the presence of a base like potassium carbonate (K2CO3) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromo group.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted triazoles.
Oxidation: Formation of triazole oxides.
Reduction: Formation of de-brominated triazoles.
Scientific Research Applications
4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The bromo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromo-2-methylpropyl)morpholine
- 3-Bromo-2-methylpropene
- 1-(3-Bromo-2-methylpropyl)-4-isopropylazepane
Uniqueness
4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole stands out due to its unique combination of a triazole ring and a bromo-substituted alkyl chain. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12BrN3 |
---|---|
Molecular Weight |
218.09 g/mol |
IUPAC Name |
4-(3-bromo-2-methylpropyl)-1-methyltriazole |
InChI |
InChI=1S/C7H12BrN3/c1-6(4-8)3-7-5-11(2)10-9-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
DGKIQAVEYVWUCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN(N=N1)C)CBr |
Origin of Product |
United States |
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